molecular formula C7H10N2S B13628513 5-(Dimethylamino)pyridine-3-thiol

5-(Dimethylamino)pyridine-3-thiol

Cat. No.: B13628513
M. Wt: 154.24 g/mol
InChI Key: HJILDAZPWWQFPH-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridine-3-thiol is an organic compound with the molecular formula C7H10N2S. It is a derivative of pyridine, featuring a dimethylamino group at the 5-position and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pyridine-3-thiol typically involves the introduction of the dimethylamino group and the thiol group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with dimethylamine and a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylamino)pyridine-3-thiol has several applications in scientific research:

    Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-3-thiol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-thiol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    5-(Methylamino)pyridine-3-thiol: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.

    5-(Dimethylamino)pyridine: Lacks the thiol group, affecting its reactivity and applications.

Uniqueness

5-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

5-(dimethylamino)pyridine-3-thiol

InChI

InChI=1S/C7H10N2S/c1-9(2)6-3-7(10)5-8-4-6/h3-5,10H,1-2H3

InChI Key

HJILDAZPWWQFPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CN=C1)S

Origin of Product

United States

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